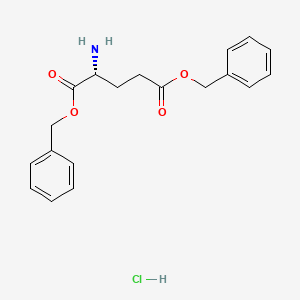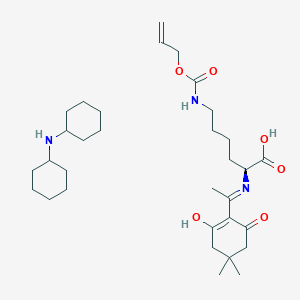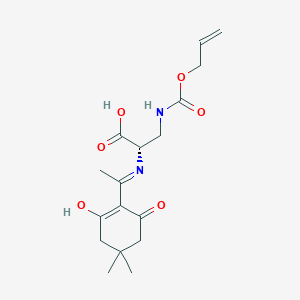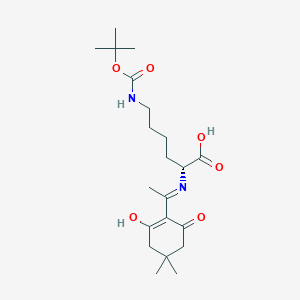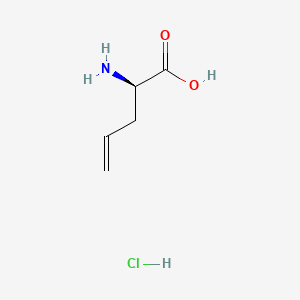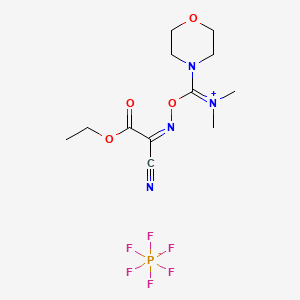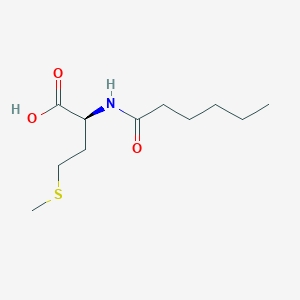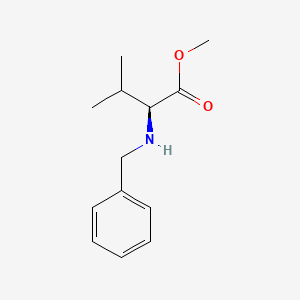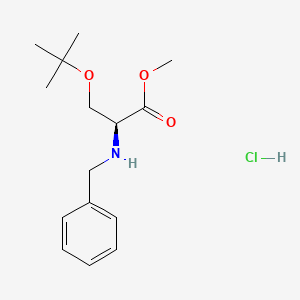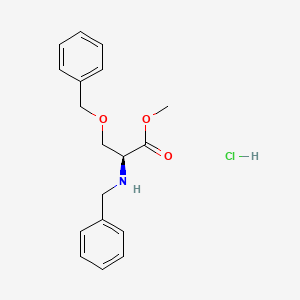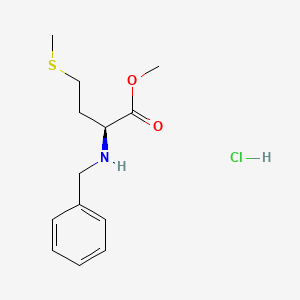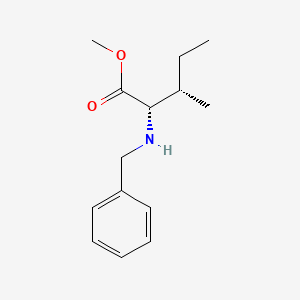
(2S)-2-(2-Carboxy-3-phenylpropanamido)-4-methylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(2-Carboxy-3-phenylpropanamido)-4-methylpentanoic acid, also known as (2S)-2-(2-Carboxy-3-phenylpropanamido)-4-methylpentanoate, is an organic acid with a wide range of applications in the scientific and medical fields. This acid is a key component in the synthesis of a wide variety of compounds and is used in the development of pharmaceuticals, cosmetics, and other products. Additionally, it is used as a reagent in various laboratory experiments, and its mechanism of action has been studied extensively.
Wissenschaftliche Forschungsanwendungen
Antifungal Applications : A study utilized a model chemistry for the molecular properties and structures calculation of new antifungal tripeptides, including derivatives of this compound. The research focused on the prediction of pKa values and bioactivity scores for these peptides, which is beneficial in drug design processes (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Biological Activity : The compound was formed during a reaction between acrylamide and the amino acid isoleucine, leading to studies on its biological activity. This was highlighted through the determination of its crystal structure, which aids in understanding its biological functions (Nehls, Hanebeck, Becker, & Emmerling, 2013).
Analytical Method Development : Research has been conducted to develop methods for analyzing derivatives of this compound in wines and alcoholic beverages. This involves selective isolation and derivatization techniques, contributing to the understanding of flavor compounds in beverages (Gracia-Moreno, Lopez, & Ferreira, 2015).
Protein Interaction Studies : The interaction of carboxamide derivatives of amino acids, including this compound, with Bovine serum albumin (BSA) has been studied using ultrasonic interferometer techniques. This research provides insights into the binding effects of these compounds at various pH levels, contributing to the understanding of protein-drug interactions (Thakare, Tekade, Pisudde, & Pande, 2018).
Thermodynamic Studies : Investigations into the thermodynamic properties of amino acids, including this compound, in aqueous solutions have been conducted. These studies provide valuable insights into the stabilization mechanism of proteins, which is fundamental to biochemistry and molecular biology (Pal & Chauhan, 2011).
Synthetic Applications : There has been research on the synthesis of diastereomers of this compound, exploring methodologies for the synthesis of non-coded amino acids. These studies are crucial for the development of novel pharmaceuticals and research compounds (Tarver, Terranova, & Joullié, 2004).
Eigenschaften
IUPAC Name |
(2S)-2-[(2-carboxy-3-phenylpropanoyl)amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-10(2)8-13(16(21)22)17-14(18)12(15(19)20)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9H2,1-2H3,(H,17,18)(H,19,20)(H,21,22)/t12?,13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOCNKZXONOGGX-ABLWVSNPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C(CC1=CC=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(2-Carboxy-3-phenylpropanamido)-4-methylpentanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


